molecular formula C6H5BrO2 B057236 2-Bromo-1-furan-2-yl-ethanone CAS No. 15109-94-1

2-Bromo-1-furan-2-yl-ethanone

Cat. No. B057236
Key on ui cas rn: 15109-94-1
M. Wt: 189.01 g/mol
InChI Key: UIALGUXSAGHRLD-UHFFFAOYSA-N
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Patent
US04769469

Procedure details

Bromine (71.14 ml, 1.39 mol) is added dropwise over 1 hour to a solution of 117.59 g (1.07 mol) of 2-acetylfuran (1) in a mixture of 900 ml of either and 400 ml of 1,4-dioxane, at 0° C. under a nitrogen atmosphere. The reaction is warmed to ambient temperature and stirred for 18 hours, then quenched with 1.1 liter of saturated aqueous ammonium chloride and extracted with chloroform. The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo to give a dark oil. Flash-chromatography on neutral silica gel using chloroform as eluent followed by distillation using a Kugelruhr apparatus gives 190.81 g (94%) of compound 2 as a light yellow oil, boiling point 85° C. (0.30 mmHg).
Quantity
71.14 mL
Type
reactant
Reaction Step One
Quantity
117.59 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:6]1[O:7][CH:8]=[CH:9][CH:10]=1)(=[O:5])[CH3:4].O1CCOCC1>C(Cl)(Cl)Cl>[Br:1][CH2:4][C:3]([C:6]1[O:7][CH:8]=[CH:9][CH:10]=1)=[O:5]

Inputs

Step One
Name
Quantity
71.14 mL
Type
reactant
Smiles
BrBr
Name
Quantity
117.59 g
Type
reactant
Smiles
C(C)(=O)C=1OC=CC1
Name
Quantity
400 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 1.1 liter of saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark oil
DISTILLATION
Type
DISTILLATION
Details
followed by distillation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrCC(=O)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 190.81 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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